molecular formula C14H20N4O5 B10991037 methyl 3-(2-(3-morpholino-6-oxopyridazin-1(6H)-yl)acetamido)propanoate

methyl 3-(2-(3-morpholino-6-oxopyridazin-1(6H)-yl)acetamido)propanoate

Cat. No.: B10991037
M. Wt: 324.33 g/mol
InChI Key: KCSVTXBTXKOQAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(2-(3-morpholino-6-oxopyridazin-1(6H)-yl)acetamido)propanoate (CAS: 1324089-48-6) is a synthetic compound featuring a pyridazinone core substituted with a morpholine moiety and an acetamide-linked methyl propanoate ester. Its molecular formula is C₁₄H₂₀N₄O₅, with a molecular weight of 324.3324 g/mol. The pyridazinone scaffold is known for its pharmacological relevance, particularly in kinase inhibition and antimicrobial applications. The morpholino group enhances solubility due to its polar nature, while the methyl ester may influence metabolic stability and bioavailability.

Properties

Molecular Formula

C14H20N4O5

Molecular Weight

324.33 g/mol

IUPAC Name

methyl 3-[[2-(3-morpholin-4-yl-6-oxopyridazin-1-yl)acetyl]amino]propanoate

InChI

InChI=1S/C14H20N4O5/c1-22-14(21)4-5-15-12(19)10-18-13(20)3-2-11(16-18)17-6-8-23-9-7-17/h2-3H,4-10H2,1H3,(H,15,19)

InChI Key

KCSVTXBTXKOQAY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCNC(=O)CN1C(=O)C=CC(=N1)N2CCOCC2

Origin of Product

United States

Biological Activity

Methyl 3-(2-(3-morpholino-6-oxopyridazin-1(6H)-yl)acetamido)propanoate is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and related research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C15_{15}H20_{20}N4_{4}O3_{3}
  • Molecular Weight : 304.35 g/mol

Research indicates that this compound may exert its biological effects through multiple pathways, including:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of monoamine oxidase (MAO), specifically MAO-B. This inhibition can lead to increased levels of neurotransmitters, which may have implications in neurodegenerative diseases.
  • Anticancer Activity : Preliminary studies suggest that it may inhibit the growth of cancer cell lines by inducing apoptosis and affecting cell cycle progression.

Anticancer Activity

Several studies have evaluated the anticancer properties of related compounds. For example, derivatives containing morpholino groups have demonstrated significant cytotoxicity against non-small cell lung carcinoma cell lines (A549 and NCI-H23). The following table summarizes the IC50_{50} values for various derivatives:

CompoundCell LineIC50_{50} (µM)Mechanism of Action
4bA5491.48Apoptosis induction
15aNCI-H232.52Cell cycle arrest
Methyl derivativeA549TBDPotential MAO-B inhibition

Enzyme Inhibition

The compound's structural features suggest it may act as a reversible and competitive inhibitor of MAO-B. In vitro assays have shown promising results, with specific derivatives exhibiting IC50_{50} values in the low micromolar range.

Case Studies

  • Study on Morpholino Derivatives : A study assessed the cytotoxic effects of various morpholino-substituted compounds against A549 cells. The most potent compound, with an IC50_{50} of 1.48 µM, induced significant apoptosis as confirmed by Annexin V staining.
  • MAO-B Inhibition Study : Another study focused on the structure-activity relationship (SAR) of MAO-B inhibitors derived from pyridazinone frameworks. The results indicated that modifications at specific positions greatly influenced inhibitory potency.

Research Findings

Recent findings highlight the following aspects regarding this compound:

  • Cytotoxicity : The compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index.
  • Apoptotic Pathways : Mechanistic studies revealed that treated cells showed increased markers for apoptosis, such as caspase activation and PARP cleavage.
  • ADMET Properties : Preliminary ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) evaluation suggests good oral bioavailability and a favorable safety profile.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

A structurally related compound, 2-(3-(4-benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)acetamide (CAS: 1324063-09-3, MF: C₂₂H₂₆N₆O₃S, MW: 454.5452 g/mol), shares the pyridazinone-acetamide backbone but differs in substituents. Key distinctions include:

Parameter Target Compound Analogous Compound
Core Structure Pyridazinone (6-oxopyridazin-1(6H)-yl) Pyridazinone (6-oxopyridazin-1(6H)-yl)
Substituent 1 Morpholino ring (electron-rich, polar) 4-Benzylpiperidine (bulky, hydrophobic)
Substituent 2 Methyl propanoate ester (hydrolyzable, moderate lipophilicity) Methoxymethyl-1,3,4-thiadiazole (electron-deficient, potential for π-stacking)
Molecular Weight 324.33 g/mol 454.55 g/mol
Key Functional Groups Ester, secondary amine, morpholine Thiadiazole, tertiary amine, benzyl group

Pharmacokinetic and Pharmacodynamic Insights

  • Solubility and Bioavailability: The morpholino group in the target compound likely improves aqueous solubility compared to the benzylpiperidine substituent in the analogue, which may enhance membrane permeability but reduce solubility.
  • In contrast, the thiadiazole group in the analogue could undergo oxidative metabolism, leading to reactive intermediates.
  • Target Engagement: The benzylpiperidine moiety in the analogue may favor interactions with hydrophobic pockets in enzymes (e.g., kinase ATP-binding sites), whereas the morpholino group could engage in hydrogen bonding with polar residues.

Limitations of Current Data

The comparison above is based on the sole available evidence (). Further studies are required to validate:

  • In vitro/in vivo efficacy against specific biological targets.
  • Toxicity profiles and metabolic pathways.
  • Structure-activity relationships (SAR) across a broader library of pyridazinone derivatives.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.